molecular formula C17H17FN2O4S B2625366 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922006-21-1

4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2625366
CAS No.: 922006-21-1
M. Wt: 364.39
InChI Key: RAORMBDLXQQQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research has identified novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant antitumor activity. For instance, compounds synthesized starting with 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide have shown more potent efficacy than Doxorubicin, a reference drug, in in vitro antitumor activity evaluations. These compounds, with varying IC50 values, exhibit promising potential as new classes of antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Antiviral Applications

Derivatives of the compound have been investigated for their anti-dengue virus (DENV) activity. Among several synthesized diarylpyrazolylquinoline derivatives, certain compounds demonstrated approximately 10-fold more active anti-DENV-2 activity compared to ribavirin, a known antiviral drug. These findings highlight the potential of such compounds in inhibiting DENV replication in vitro and in vivo, offering a promising avenue for antiviral therapy development against DENV infections (Lee, Tseng, Lin, & Tseng, 2017).

Miscellaneous Applications

Other research efforts have focused on synthesizing and evaluating compounds for various biological activities, including antimicrobial and enzyme inhibition properties. These studies aim to develop new therapeutic agents based on the structural motif of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and its derivatives. For example, compounds synthesized for potential antiulcer activity have shown promising results in inhibiting certain enzymes and reducing gastric acid secretion in rats, suggesting their utility in treating gastric ulcers and related conditions (Uchida, Chihiro, Morita, et al., 1990).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-2-24-16-7-5-13(10-14(16)18)25(22,23)20-12-4-6-15-11(9-12)3-8-17(21)19-15/h4-7,9-10,20H,2-3,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAORMBDLXQQQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.